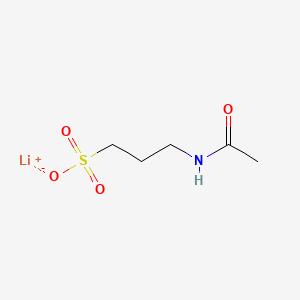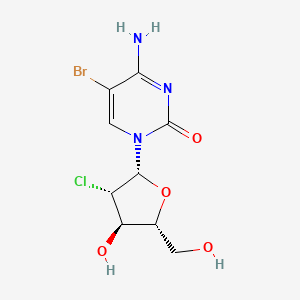
1,1'-Oxybis(2,4,6-trinitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(2,4,6-trinitrobenzene) is a chemical compound with the molecular formula C12H4N6O13. It is also known by other names such as Bis(2,4,6-trinitrophenyl) ether and Hexanitrodiphenyl oxide. This compound is characterized by its high density and boiling point, making it a significant substance in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(2,4,6-trinitrobenzene) can be synthesized through the nitration of diphenyl ether. The process involves the reaction of diphenyl ether with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: The industrial production of 1,1’-Oxybis(2,4,6-trinitrobenzene) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Oxybis(2,4,6-trinitrobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups in the compound can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Various oxidation states of the compound.
Reduction Products: Diamino derivatives.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(2,4,6-trinitrobenzene) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in biochemical assays and studies involving nitroaromatic compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of explosives and other high-energy materials
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis(2,4,6-trinitrobenzene) involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including oxidation and reduction reactions. The compound’s effects are mediated by its ability to undergo these reactions under specific conditions, influencing the pathways involved in its applications .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its use in insensitive high explosives.
Hexanitrobenzene (HNB): Another high-energy compound with similar applications
Uniqueness: 1,1’-Oxybis(2,4,6-trinitrobenzene) is unique due to its ether linkage between two trinitrophenyl groups, which imparts distinct chemical and physical properties. This structural feature differentiates it from other nitroaromatic compounds and contributes to its specific applications in various fields .
Eigenschaften
CAS-Nummer |
63441-08-7 |
|---|---|
Molekularformel |
C12H4N6O13 |
Molekulargewicht |
440.19 g/mol |
IUPAC-Name |
1,3,5-trinitro-2-(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C12H4N6O13/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)31-12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H |
InChI-Schlüssel |
FMGQOJATXJFNGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)







